Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: It may be used as a lead compound for the development of new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other products requiring specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl (2-chloropyrimidin-4-yl)carbamate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is unique in its structure and properties compared to similar compounds. Its diazepane ring provides distinct chemical and biological characteristics, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21ClN4O2 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-7-18(9-10-19)11-5-6-16-12(15)17-11/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
VKTKLTOSNPCHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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